Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate
Description
Ethyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 8 and an ethyl carboxylate group at position 3. This structure makes it a valuable intermediate in medicinal chemistry and organic synthesis, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine substituent . The compound’s molecular formula is C₁₀H₉BrN₂O₂, with a molecular weight of 285.10 g/mol (exact mass: 284.987) . Its synthetic utility lies in its role as a precursor for pharmaceuticals, including kinase inhibitors and antiviral agents .
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-4-3-7(11)9-12-5-6-13(8)9/h3-6H,2H2,1H3 |
InChI Key |
NNOAFOMKNGGKLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C2=NC=CN12)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate typically involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base. This reaction proceeds through a cyclization process to form the imidazo[1,2-A]pyridine core . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Cyclization Reactions: The ethyl ester group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include substituted imidazo[1,2-A]pyridines, N-oxides, and dehalogenated derivatives .
Scientific Research Applications
Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antituberculosis activity is attributed to its ability to inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall . The compound binds to the active site of the enzyme involved in mycolic acid synthesis, thereby disrupting the bacterial cell wall and leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Ethyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate can be better understood by comparing it with analogous derivatives. Key differences in substitution patterns, physicochemical properties, and applications are summarized below:
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Key Comparative Insights
Substitution Position and Reactivity :
- Bromine at position 8 (target compound) vs. position 7 (CAS 1192015-16-9) alters electronic distribution and steric effects, impacting cross-coupling efficiency .
- The 5-methyl derivative (CAS 135995-45-8) exhibits higher lipophilicity (logP ~2.8) compared to the parent compound (logP ~1.9), making it more suitable for blood-brain barrier penetration .
Functional Group Effects: Amino substitution (e.g., CAS 1000017-97-9) introduces hydrogen-bonding capacity, enhancing solubility and interaction with biological targets like enzymes . Dibromo derivatives (e.g., CAS 859787-43-2) enable sequential functionalization but may reduce solubility due to increased molecular weight .
Synthetic Utility :
- Ethyl carboxylate groups at positions 2 or 5 influence steric hindrance during nucleophilic substitution. For example, position 2 esters (CAS 135995-45-8) are less sterically hindered than position 5 esters, facilitating faster reactions .
- Bromine at position 8 is preferred in palladium-catalyzed couplings due to optimal leaving-group geometry .
Biological Applications :
- The target compound’s bromine and carboxylate groups make it a versatile intermediate for CDK inhibitors and anticonvulsants .
- Methyl-substituted analogs (e.g., CAS 135995-45-8) are explored for neuroactive compounds due to improved pharmacokinetics .
Research Findings and Data Trends
- Synthetic Yields : this compound is synthesized via halogenation of imidazo[1,2-a]pyridine precursors, with reported yields of 65–75% using N-bromosuccinimide (NBS) .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C for brominated derivatives, ensuring robustness in high-temperature reactions .
- Biological Activity: Amino-substituted derivatives (e.g., CAS 1000017-97-9) show IC₅₀ values of <1 μM in kinase assays, outperforming brominated analogs in target binding .
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